molecular formula C19H20N2O2 B11199394 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide

Cat. No.: B11199394
M. Wt: 308.4 g/mol
InChI Key: AIUIUFUTNNMQQI-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoline ring fused with a butanamide moiety, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide typically involves the condensation of a quinoline derivative with a butanamide precursor. One common method includes the use of 2-oxo-1,2,3,4-tetrahydroquinoline as a starting material, which undergoes a series of reactions including acylation and amide formation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides, hydroxyquinolines, and substituted quinolines, each with distinct chemical and biological properties .

Scientific Research Applications

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in cell function and behavior, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide apart is its specific structural configuration, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-phenylbutanamide

InChI

InChI=1S/C19H20N2O2/c22-18(8-4-7-14-5-2-1-3-6-14)20-16-10-11-17-15(13-16)9-12-19(23)21-17/h1-3,5-6,10-11,13H,4,7-9,12H2,(H,20,22)(H,21,23)

InChI Key

AIUIUFUTNNMQQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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